(Z)-(2-Iodovinyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-(2-Iodovinyl)benzene is an organic compound with the molecular formula C₈H₇I. It is characterized by the presence of an iodine atom attached to a vinyl group, which is in turn connected to a benzene ring. This compound is notable for its use in various synthetic applications, particularly in the field of organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: (Z)-(2-Iodovinyl)benzene can be synthesized through several methods. One common approach involves the diimide reduction of this compound . Another method includes the copper-catalyzed Buchwald coupling reaction, which provides high stereocontrol and yields the desired product efficiently .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthetic routes mentioned above can be scaled up for industrial applications. The copper-catalyzed Buchwald coupling, in particular, is practical for large-scale production due to its efficiency and high yield .
Chemical Reactions Analysis
Types of Reactions: (Z)-(2-Iodovinyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other groups using appropriate reagents.
Coupling Reactions: It participates in coupling reactions, such as the Buchwald coupling, to form more complex molecules.
Common Reagents and Conditions:
Copper Catalysts: Used in Buchwald coupling reactions to achieve high stereocontrol.
Major Products:
Scientific Research Applications
(Z)-(2-Iodovinyl)benzene has several applications in scientific research:
Organic Synthesis: It is used as a building block in the synthesis of complex organic molecules.
Medicinal Chemistry: Its derivatives are explored for potential therapeutic applications.
Material Science: It is utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (Z)-(2-Iodovinyl)benzene primarily involves its reactivity in coupling and substitution reactions. The iodine atom serves as a leaving group, facilitating the formation of new bonds and the synthesis of complex molecules .
Comparison with Similar Compounds
(E)-(2-Iodovinyl)benzene: An isomer with a different configuration around the double bond.
Vinylbenzene: Lacks the iodine atom, resulting in different reactivity.
Uniqueness: (Z)-(2-Iodovinyl)benzene is unique due to its specific configuration and the presence of the iodine atom, which imparts distinct reactivity and makes it valuable in stereospecific synthesis .
Properties
Molecular Formula |
C8H7I |
---|---|
Molecular Weight |
230.05 g/mol |
IUPAC Name |
[(Z)-2-iodoethenyl]benzene |
InChI |
InChI=1S/C8H7I/c9-7-6-8-4-2-1-3-5-8/h1-7H/b7-6- |
InChI Key |
OZPOYKXYJOHGCW-SREVYHEPSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C\I |
Canonical SMILES |
C1=CC=C(C=C1)C=CI |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.